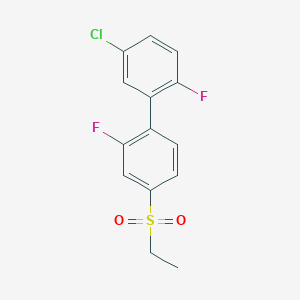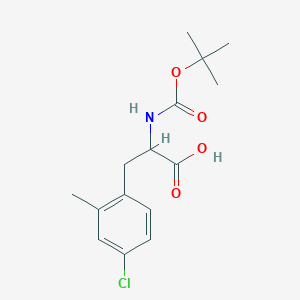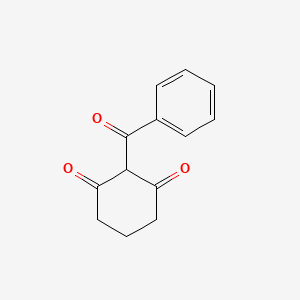
5'-chloro-4-(ethylsulfonyl)-2,2'-difluoro-1,1'-biphenyl
概要
説明
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl is an organic compound characterized by the presence of chlorine, ethylsulfonyl, and difluoro substituents on a biphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding hydrocarbons .
科学的研究の応用
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
5-Chloro-4-(ethylsulfonyl)-2-biphenylyl: Similar structure but lacks the difluoro substituents.
4-Chloro-2,2’-difluoro-1,1’-biphenyl: Similar structure but lacks the ethylsulfonyl group.
Uniqueness
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl is unique due to the presence of both ethylsulfonyl and difluoro substituents on the biphenyl backbone.
特性
分子式 |
C14H11ClF2O2S |
|---|---|
分子量 |
316.8 g/mol |
IUPAC名 |
1-(5-chloro-2-fluorophenyl)-4-ethylsulfonyl-2-fluorobenzene |
InChI |
InChI=1S/C14H11ClF2O2S/c1-2-20(18,19)10-4-5-11(14(17)8-10)12-7-9(15)3-6-13(12)16/h3-8H,2H2,1H3 |
InChIキー |
YOXQGVZOBWJKCR-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Dimethylamino)phenyl]-2-propanone](/img/structure/B8506655.png)









![3-Methyl-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B8506690.png)

